molecular formula C5H10N2O B13099063 (Z)-Pyrrolidin-3-one O-methyl oxime

(Z)-Pyrrolidin-3-one O-methyl oxime

Cat. No.: B13099063
M. Wt: 114.15 g/mol
InChI Key: AXMJAJPZBCQNLP-ALCCZGGFSA-N
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Description

(Z)-Pyrrolidin-3-one O-methyl oxime is a chemically defined pyrrolidine derivative that holds significant value in pharmaceutical research and development, primarily as a critical reference standard. This compound is officially recognized as Gemifloxacin Related Compound A (USP), designating it as a qualified impurity standard essential for monitoring and ensuring the quality and purity of the fluoroquinolone antibiotic, gemifloxacin . In analytical chemistry, it is indispensable for method development and validation, serving as a benchmark in chromatographic analyses to identify and quantify potential impurities in gemifloxacin active pharmaceutical ingredients (APIs) and finished drug products. Gemifloxacin is a broad-spectrum fluoroquinolone antibiotic investigated for its potent activity, including against Helicobacter pylori , a pathogen associated with gastric ulcers . The presence and concentration of related substances like (Z)-Pyrrolidin-3-one O-methyl oxime are closely monitored to comply with stringent regulatory requirements set forth by pharmacopeias such as the United States Pharmacopeia (USP). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules with diverse biological activities . As a defined derivative of this scaffold, (Z)-Pyrrolidin-3-one O-methyl oxime provides researchers with a crucial tool for synthetic chemistry and degradation pathway studies, aiding in the stability profiling of pharmaceutical compounds and supporting the development of robust and safe therapeutics.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

(Z)-N-methoxypyrrolidin-3-imine

InChI

InChI=1S/C5H10N2O/c1-8-7-5-2-3-6-4-5/h6H,2-4H2,1H3/b7-5-

InChI Key

AXMJAJPZBCQNLP-ALCCZGGFSA-N

Isomeric SMILES

CO/N=C\1/CCNC1

Canonical SMILES

CON=C1CCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Pyrrolidin-3-oneO-methyloxime typically involves the reaction of pyrrolidin-3-one with hydroxylamine under controlled conditions to form the oxime derivative. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime group.

Industrial Production Methods

Industrial production of (Z)-Pyrrolidin-3-oneO-methyloxime may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-Pyrrolidin-3-oneO-methyloxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

(Z)-Pyrrolidin-3-oneO-methyloxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-Pyrrolidin-3-oneO-methyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-Containing Oxime Ethers (Fungicidal Agents)

Compounds such as (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) exhibit broad-spectrum antifungal activity (EC50: 0.27–11.39 mg/L against R. solani and B. cinerea), outperforming many commercial triazole fungicides. Structural advantages include:

  • Triazole moiety: Enhances binding to fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol synthesis .
  • Phenoxy pyridinyl group: Improves lipophilicity and membrane penetration . In contrast, (Z)-Pyrrolidin-3-one O-methyl oxime lacks this triazole-driven fungicidal activity but shares oxime-mediated stability and stereochemical specificity .

Propynone O-methyl Oximes (Antimicrobial/Anticonvulsant Agents)

Examples like (Z)-1,3-diphenylprop-2-yn-1-one O-methyl oxime show dual anticonvulsant and antimicrobial properties. Key differences:

  • Alkyne backbone : Facilitates π-π interactions with microbial enzymes or neuronal ion channels .
  • Lower EC50 values: Antifungal EC50 of 0.12 mg/L against S. sclerotiorum in triazole analogs vs. weaker activity in pyrrolidinone derivatives .

Fluoxastrobin Intermediate (Agricultural Fungicide)

(E)-(5,6-Dihydro-1,4,2-dioxazine-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime is a key intermediate for fluoxastrobin, a strobilurin fungicide. Unlike (Z)-Pyrrolidin-3-one O-methyl oxime:

  • Dioxazine ring : Enables redox-mediated inhibition of mitochondrial respiration in fungi .
  • Stereochemical preference: Synthesis favors the E-isomer (>99:1 E:Z ratio), whereas (Z)-isomers dominate in pyrrolidinone derivatives .

Retinoid O-methyl Oximes (Biochemical Research Tools)

In opsin activation studies, all-trans-retinal O-methyl oxime analogs revealed chain-length dependency:

  • Optimal alkyl length : C17 aldehyde oximes show maximal activity; elongation reduces efficiency (e.g., O-ethyl oximes of C12) .
  • Contrast with pyrrolidinone oximes: The latter’s rigid pyrrolidine ring limits conformational flexibility but enhances receptor selectivity .

Structural and Functional Data Table

Compound Class Example Structure Key Activity EC50/IC50 (Notable Values) Application
(Z)-Pyrrolidin-3-one O-methyl oxime (3Z,5S)-5-(hydroxymethyl)-1-(biphenyl-carbonyl) derivative Oxytocin receptor antagonism IC50: <10 nM (oxytocin binding) Reproductive medicine
Triazole oxime ethers Compound 5a4 Antifungal (CYP51 inhibition) 0.27 mg/L (R. solani) Agricultural fungicides
Propynone O-methyl oximes (Z)-1,3-diphenylprop-2-yn-1-one O-methyl oxime Anticonvulsant/antimicrobial MIC: 8 µg/mL (S. aureus) Dual-therapeutic agents
Fluoxastrobin intermediate (E)-dioxazine O-methyl oxime Fungicidal (mitochondrial disruption) EC50: 0.05 mg/L (P. viticola) Crop protection
Retinoid O-methyl oximes all-trans-C17 aldehyde O-methyl oxime Opsin activation EC50: 2.5 µM (opsin binding) Vision research

Key Findings and Mechanistic Insights

  • Structural Determinants: Triazole and pyridine groups enhance antifungal activity, while pyrrolidinone’s rigidity favors receptor specificity .
  • Stereochemistry : Z-isomers dominate in therapeutic agents (e.g., oxytocin antagonists), whereas E-isomers are preferred in agrochemicals due to synthesis pathways .
  • Stability : O-methyl oximes improve metabolic stability compared to free oximes, critical for in vivo efficacy .

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